

CAS number 493-72-1 chemical information

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Compound of Interest

Compound Name: 5-Phenylcyclohexane-1,3-dione

Cat. No.: B1588847

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An In-Depth Technical Guide to **5-Phenylcyclohexane-1,3-dione** (CAS 493-72-1)

Executive Summary

5-Phenylcyclohexane-1,3-dione, identified by CAS Number 493-72-1, is a highly versatile dicarbonyl compound that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a phenyl substituent on a cyclohexanedione ring, imparts a combination of aromatic properties and pronounced reactivity centered around an active methylene group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway, mechanistic insights into its reactivity, and key applications in the synthesis of complex heterocyclic scaffolds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Physicochemical Properties & Structural Analysis

The utility of any synthetic intermediate is fundamentally dictated by its physical and chemical characteristics. This section delineates the core identity and structural nuances of **5-Phenylcyclohexane-1,3-dione**.

Core Chemical Identity

Parameter	Value	Reference
CAS Number	493-72-1	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₂	[2]
Molecular Weight	188.22 g/mol	[1]
IUPAC Name	5-phenylcyclohexane-1,3-dione	[2]
Synonyms	1,3-Cyclohexanedione, 5-phenyl-	[2]
InChI Key	UPPYKNLSSLIAZ-UHFFFAOYSA-N	[1]
Canonical SMILES	C1C(CC(=O)CC1=O)C2=CC=CC=C2	[1]

Structural Features and Tautomerism

The reactivity of **5-Phenylcyclohexane-1,3-dione** is dominated by the presence of two carbonyl groups separated by a methylene (CH₂) group at the C2 position. The protons on this methylene carbon are significantly acidic (pK_a ≈ 4.9) due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance.[3] This acidity facilitates deprotonation even with mild bases, forming a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

Crucially, like other 1,3-dicarbonyl compounds, it exists in a dynamic equilibrium between its diketo form and two possible enol tautomers.[4][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond.[4][6] This keto-enol tautomerism is solvent-dependent and fundamental to its reaction mechanisms.[7]

Caption: Keto-Enol Tautomerism of **5-Phenylcyclohexane-1,3-dione**.

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While specific spectra are lot-dependent, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and IR are typically available

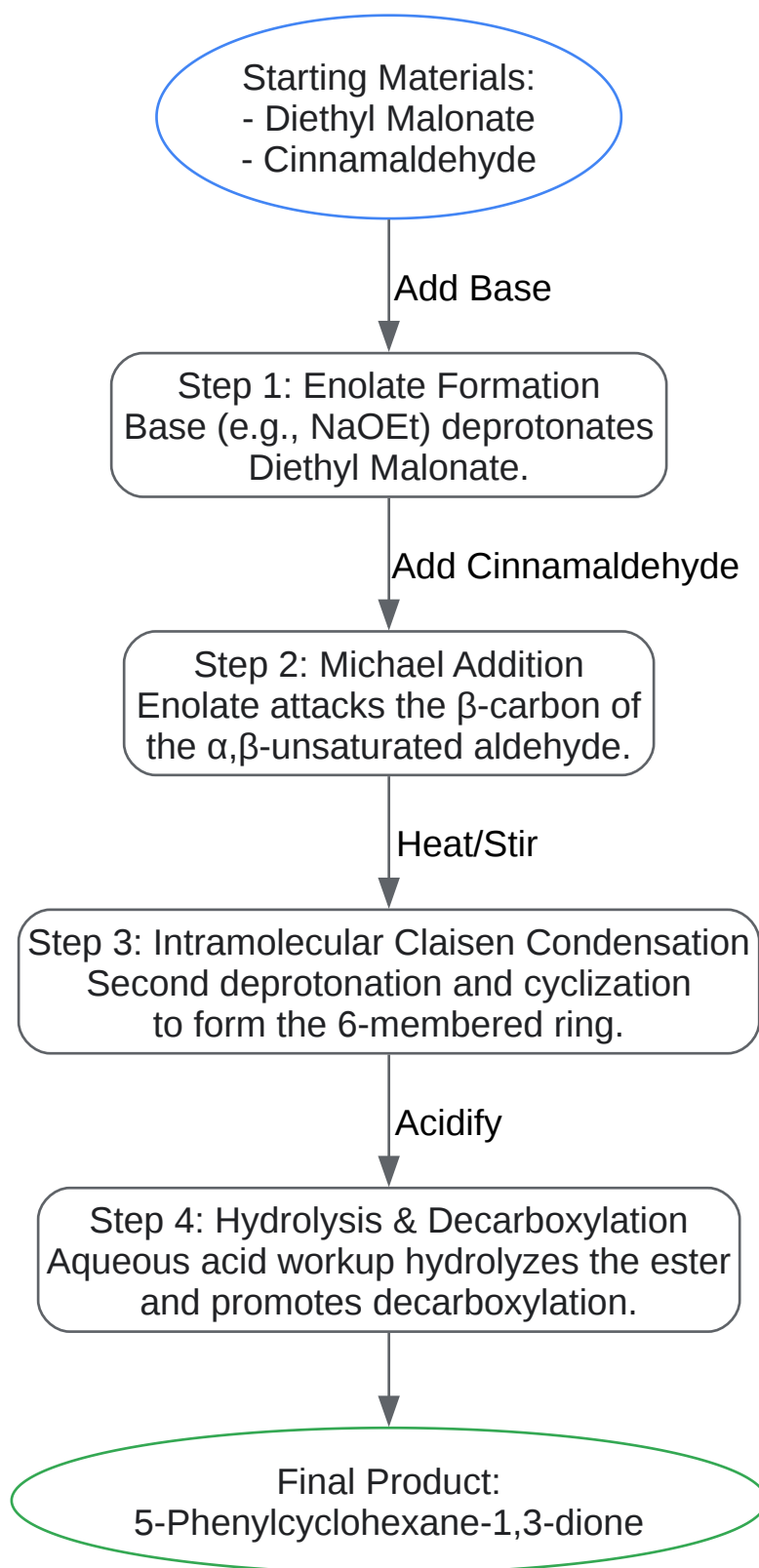
from commercial suppliers and in spectral databases.[8][9] These techniques are essential for confirming the structure and assessing the purity of both starting material and reaction products.

Tabulated Physicochemical Data

Property	Value	Notes	Reference
Appearance	Faint yellow to light yellow crystalline powder	Visual inspection.	[9]
Melting Point	188 °C	Value reported by major supplier.	[1]
Melting Point	104-107 °C	A lower value is also reported.	[9]
Solubility	Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.	Essential for selecting reaction and purification solvents.	[2][9]
Topological Polar Surface Area	34.1 Å ²	Computed value, relevant for drug development.	[2]
Storage	Store in a cool, dry place. Sealed in dry, Room Temperature.	Protect from moisture and light.	[9]

Synthesis and Purification

While commercially available, understanding the synthesis of **5-Phenylcyclohexane-1,3-dione** provides insight into its structure and potential impurities. The most logical and established route for analogous cyclohexane-1,3-diones involves a sequential Michael addition and intramolecular Claisen (or Dieckman) condensation.[10][11][12]



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Caption: General workflow for the synthesis of **5-Phenylcyclohexane-1,3-dione**.

Experimental Protocol: Michael-Claissen Synthesis

This protocol is a representative procedure based on established chemical principles for the synthesis of substituted cyclohexanediones.

Step 1: Enolate Formation and Michael Addition

- To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq) dropwise at room temperature.
- Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.
- Add cinnamaldehyde (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of starting materials by TLC.

Causality: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, creating a soft nucleophile (enolate). This soft nucleophile preferentially attacks the β -carbon of the α,β -unsaturated system of cinnamaldehyde in a conjugate (Michael) addition, which is thermodynamically favored over direct addition to the carbonyl carbon.^[13]

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation

- After the Michael addition is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.
- Continue to heat at reflux for an additional 4-6 hours to facilitate both cyclization and saponification (ester hydrolysis).
- Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Vigorous gas (CO_2) evolution will occur.
- The product will precipitate as a solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

Causality: The strong base facilitates a second deprotonation, allowing for an intramolecular Claisen condensation to form the six-membered ring. Subsequent addition of aqueous base and heat saponifies the remaining ester group to a carboxylate. Acidification serves a dual purpose: it protonates the carboxylate to the carboxylic acid and catalyzes the decarboxylation of the resulting β -keto acid, which is an unstable intermediate, to yield the final product.^[12]

Step 3: Purification

- Collect the crude solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone) to yield pure **5-Phenylcyclohexane-1,3-dione** as a crystalline solid.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of **5-Phenylcyclohexane-1,3-dione** stems from its ability to participate in a wide array of chemical transformations, primarily leveraging the nucleophilicity of its enolate form.

Key Synthetic Applications

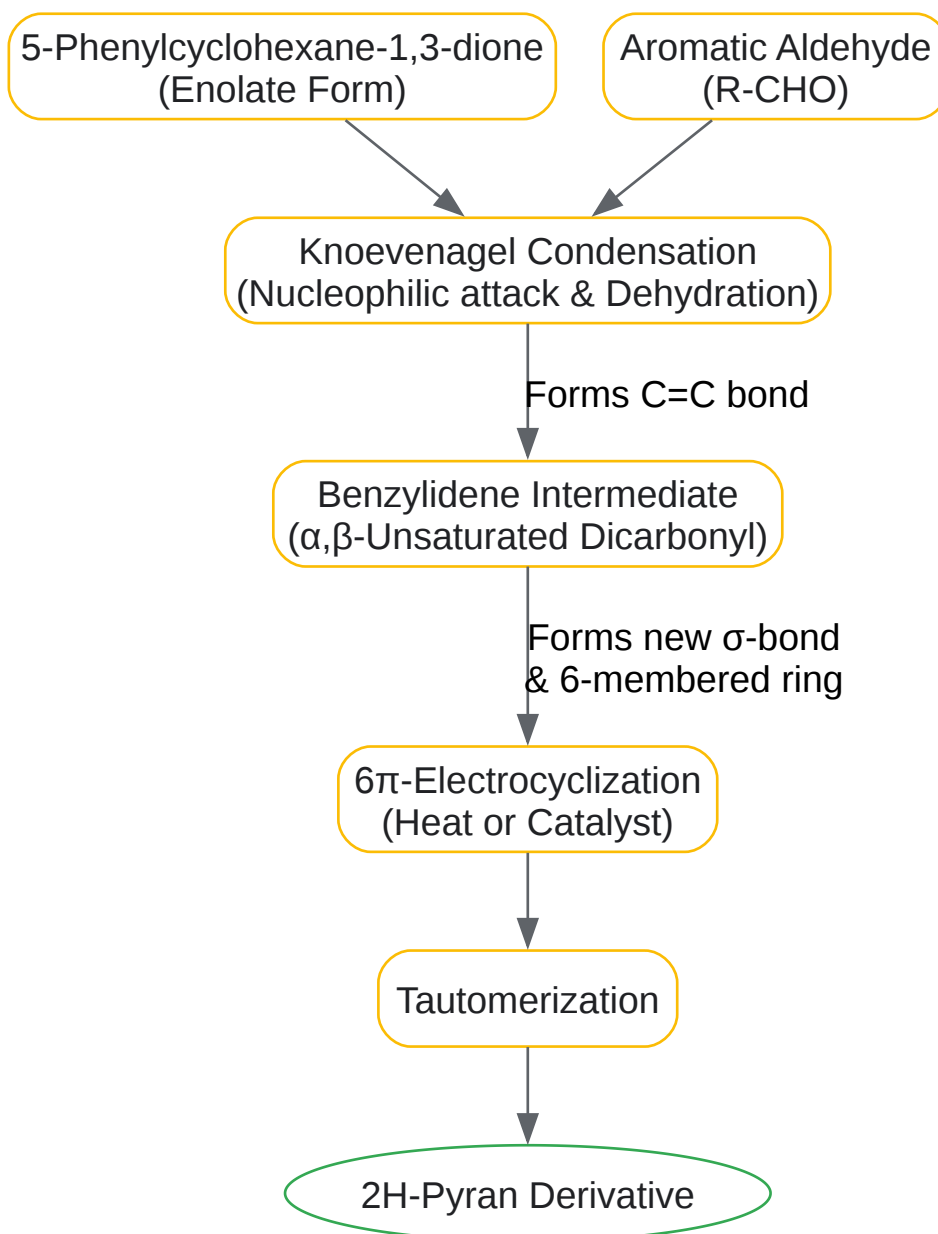
The compound is a well-established precursor for various heterocyclic systems. Its applications include:

- Synthesis of Benzophenanthridines and Hexahydrobenzo[a]phenanthridin-4-ones: Achieved via condensation reactions with naphthalen-2-amine derivatives.^{[1][3]}
- Preparation of Iodonium Betaines: Demonstrating the nucleophilicity of the C2 carbon.^{[1][3]}
- Multi-component Reactions: It is an ideal 1,3-dicarbonyl component in reactions like the Hantzsch Pyridine Synthesis to create substituted dihydropyridines, which are valuable pharmaceutical scaffolds.^{[14][15][16]}
- Domino Knoevenagel/ 6π -Electrocyclization: A powerful method for synthesizing substituted 2H-pyrans.^{[1][3]}

Protocol & Mechanism: Synthesis of 2H-Pyrans

This reaction exemplifies the compound's utility in a domino reaction, where a single procedure initiates multiple bond-forming events. The process begins with a Knoevenagel condensation between **5-phenylcyclohexane-1,3-dione** and an aldehyde, followed by a thermally or catalytically induced 6π -electrocyclization.[1][17]

Domino Knoevenagel / 6π -Electrocyclization Mechanism



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Caption: Mechanism for 2H-Pyran synthesis.

Experimental Protocol:

- In a flask, dissolve **5-phenylcyclohexane-1,3-dione** (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
- Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The product often precipitates from the solution.
- Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene of the diketone and the aldehyde, forming a reactive benzylidene intermediate after dehydration.^{[18][19][20]} This intermediate contains a conjugated 1-oxatriene system, which, upon heating, undergoes a concerted 6π -electrocyclization to form the dihydropyran ring. A final tautomerization yields the stable, aromatic 2H-pyran product.

Applications in Medicinal Chemistry & Materials Science


The scaffolds derived from **5-phenylcyclohexane-1,3-dione** are of significant interest to drug development professionals.

- **Pharmaceutical Intermediates:** The compound serves as a starting material for various active pharmaceutical ingredients (APIs).^{[2][9]} The pyran, pyridine, and phenanthridine cores that can be synthesized from it are prevalent in numerous biologically active molecules.
- **Agrochemicals:** It is also used as an intermediate in the production of agrochemicals.^[2]

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Reference
	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[10]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage and Stability

- Conditions: Keep the container tightly closed in a dry and well-ventilated place.[10]
- Incompatibilities: Avoid strong oxidizing agents.
- Stability: The compound is stable under recommended storage conditions.

Conclusion

5-Phenylcyclohexane-1,3-dione is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and its utility in constructing diverse and complex molecular architectures. Its acidic methylene protons and keto-enol tautomerism provide a gateway to a rich variety of transformations, including Michael additions, Claisen condensations, and multi-

component domino reactions. For researchers in pharmaceuticals and materials science, a thorough understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the development of novel molecules and materials.

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References

- 1. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]
- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. studycorgi.com [studycorgi.com]
- 11. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 12. Solved In an experiment I, | Chegg.com [chegg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 20. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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